5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole

Description

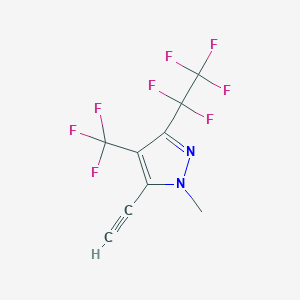

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by its unique substituents:

- 1-Methyl group: Enhances steric bulk and influences regioselectivity in reactions.

- 3-Perfluoroethyl (-CF₂CF₃) and 4-Trifluoromethyl (-CF₃) groups: Increase lipophilicity and thermal stability due to strong C–F bonds .

- 5-Ethynyl group: Provides a reactive handle for cross-coupling reactions (e.g., Sonogashira coupling) to generate hybrid molecules .

This compound’s synthesis likely involves palladium-catalyzed alkynylation of a brominated pyrazole precursor, as seen in analogous protocols .

Properties

Molecular Formula |

C9H4F8N2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

5-ethynyl-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C9H4F8N2/c1-3-4-5(8(12,13)14)6(18-19(4)2)7(10,11)9(15,16)17/h1H,2H3 |

InChI Key |

IKBCYSUTMPZDFP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#C |

Origin of Product |

United States |

Biological Activity

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. As a member of the pyrazole family, its unique structure, characterized by multiple fluorinated groups, suggests possible interactions with biological systems that could lead to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, characterization, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated reagents. The compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study on similar pyrazoles demonstrated significant inhibition against bacterial strains, suggesting that this compound may possess comparable efficacy.

Anti-inflammatory Effects

Fluorinated compounds have been noted for their anti-inflammatory properties. Preliminary data suggest that this pyrazole derivative may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Antitumor Activity

Some pyrazole derivatives have shown promise in cancer research. In vitro studies indicate that this compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Trifluoromethyl Pyrazoles :

- Antitumor Evaluation :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has been investigated for its potential therapeutic properties, particularly as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.

Potential Therapeutic Uses :

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties, which can be harnessed in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may reduce inflammation, offering potential applications in treating inflammatory diseases.

Agricultural Chemistry

The compound's fluorinated structure enhances its stability and efficacy as a pesticide or herbicide. Its application in agriculture includes:

- Fungicidal Properties : Compounds related to pyrazole have shown effectiveness against various fungal pathogens, making them candidates for agricultural fungicides .

- Insecticidal Activity : The unique chemical properties may also allow for the development of insecticides that are less harmful to non-target organisms.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound demonstrated effective control of fungal pathogens on crops such as tomatoes and cucumbers. The compound's high stability under environmental conditions was noted, making it a promising candidate for future fungicide development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar pyrazole derivatives:

Structural and Functional Insights

Fluorinated Substituents

- Perfluoroethyl (-CF₂CF₃) vs.

- Ethynyl (-C≡CH) vs. Nitro (-NO₂): While the ethynyl group enables modular synthesis (e.g., coupling to aryl halides), nitro groups enhance electron-withdrawing effects, critical for receptor binding in inhibitors .

Spectroscopic Characterization

- ¹⁹F NMR : Fluorinated pyrazoles exhibit distinct ¹⁹F signals; for example, -CF₃ groups resonate near δ -60 to -65 ppm, while -CF₂CF₃ groups show split peaks due to coupling .

- ¹H NMR : Ethynyl protons appear as sharp singlets near δ 2.5–3.5 ppm, whereas aromatic protons in phenyl-substituted analogs resonate at δ 6.5–8.0 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.